molecular formula C8H17NO3S B12428485 (R-)L-Felinine-d1

(R-)L-Felinine-d1

Cat. No.: B12428485
M. Wt: 208.30 g/mol
InChI Key: IFERABFGYYJODC-DQBCBSRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R-)L-Felinine-d1 is a deuterium-labeled version of (R-)L-Felinine, a sulfur-containing amino acid found in the urine of domestic cats. This compound is notable for its role in the production of species-specific odorants and pheromones, which are used by cats for communication and territorial marking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-)L-Felinine-d1 typically involves the incorporation of deuterium into the (R-)L-Felinine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine, followed by hydrolysis and further reactions to introduce the deuterium label .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds and maintain the integrity of the deuterium label throughout the production process .

Chemical Reactions Analysis

Types of Reactions

(R-)L-Felinine-d1 can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce sulfoxides back to sulfides.

    Substitution: This reaction can involve the replacement of functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can revert these products back to the original sulfide form .

Scientific Research Applications

(R-)L-Felinine-d1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving sulfur-containing amino acids and their metabolic pathways.

    Biology: Studied for its role in the production of species-specific odorants and pheromones in cats.

    Medicine: Investigated for its potential use in understanding metabolic disorders and developing diagnostic tools.

    Industry: Utilized in the development of products related to pet care and animal behavior .

Mechanism of Action

The mechanism of action of (R-)L-Felinine-d1 involves its conversion into various sulfur-containing compounds that act as pheromones. This process is mediated by enzymes such as carboxylesterase, which hydrolyzes the precursor molecules to produce the active pheromones. These pheromones then interact with specific receptors in other cats, triggering behavioral responses related to communication and territorial marking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium label, which makes it particularly useful in tracer studies and metabolic research. The presence of deuterium allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems, providing valuable insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

208.30 g/mol

IUPAC Name

(2R)-2-amino-3-(4-deuterio-4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid

InChI

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1/i4D/t4?,6-

InChI Key

IFERABFGYYJODC-DQBCBSRFSA-N

Isomeric SMILES

[2H]C(CC(C)(C)SC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(C)(CCO)SCC(C(=O)O)N

Origin of Product

United States

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